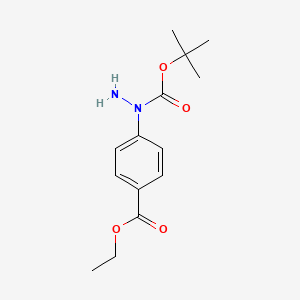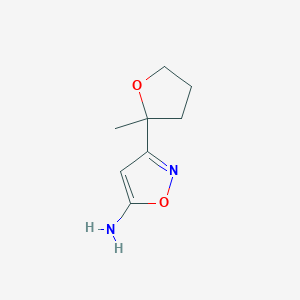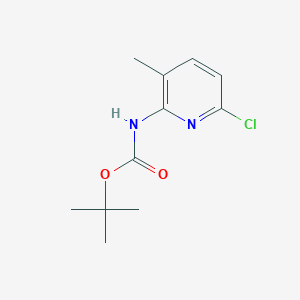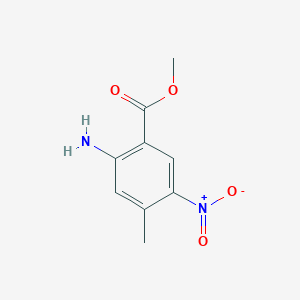
5-cyano-N,N-dimethylpyridine-2-carboxamide
Overview
Description
5-cyano-N,N-dimethylpyridine-2-carboxamide, also known as DCP, is a highly reactive and versatile chemical compound. It has a molecular formula of C9H9N3O and a molecular weight of 175.19 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a cyano group at the 5-position and a carboxamide group at the 2-position. The carboxamide group is further substituted with two methyl groups .Scientific Research Applications
Three-Component Reactions
A study explored the three-component cyclocondensation involving 5-amino-3-methylisoxazole, N-arylamides of aceto-acetic acid, and aromatic aldehydes, producing compounds with potential applications in medicinal chemistry and materials science (Tkachenko et al., 2014). This research highlights the versatility of related chemical structures in synthesizing complex molecules.
Polymer Synthesis and Characterization
Another application is in polymer science, where dicarboxylic acid monomers, including those related to the cyano-N,N-dimethylpyridine structure, are used to produce polyamides with excellent solubility and thermal properties (Liaw et al., 2001). These materials are of interest for their potential use in high-performance plastics and fibers.
Anticancer Activity and Molecular Docking
Research into the synthesis of novel compounds, including derivatives of 5-cyano-N,N-dimethylpyridine-2-carboxamide, has shown potential in anticancer activity. Studies include the synthesis and characterization of compounds with non-linear optical properties and molecular docking analyses to explore their binding modes and inhibition potential against specific cancer targets (Jayarajan et al., 2019).
Antituberculosis Activity
Compounds synthesized from cyanoacetamide derivatives, such as those structurally related to this compound, have been evaluated for their antituberculosis activity. This underscores the potential of these compounds in developing new therapeutic agents against tuberculosis strains, including drug-resistant forms (Moraski et al., 2011).
Heterocyclic Chemistry and Antimicrobial Activity
Further applications include the synthesis of novel heterocycles with antimicrobial properties, leveraging the chemical reactivity of compounds related to this compound to generate new molecules with potential applications in treating infections (Gouda et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
5-cyano-N,N-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12(2)9(13)8-4-3-7(5-10)6-11-8/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSXADYDAQVBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)








![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)
